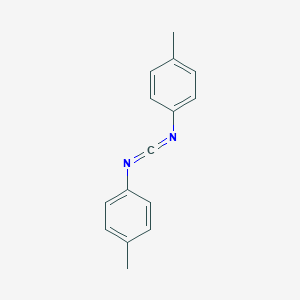

1,3-Di-p-tolylcarbodiimide

Description

Properties

InChI |

InChI=1S/C15H14N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSWPVRACYJBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222923 | |

| Record name | Di-p-tolylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726-42-1 | |

| Record name | N,N′-Methanetetraylbis[4-methylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=726-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-p-tolylcarbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000726421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-tolyl)carbodiimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-p-tolylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DI-P-TOLYLCARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD5LUY8H5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,3-Di-p-tolylcarbodiimide (CAS No. 726-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Di-p-tolylcarbodiimide, a versatile chemical reagent with the CAS number 726-42-1. It is widely utilized in organic synthesis, particularly as a coupling agent for the formation of amide and peptide bonds, making it a valuable tool in pharmaceutical development and materials science. This document details its chemical and physical properties, provides insights into its mechanism of action, and presents experimental protocols for its synthesis and application. Furthermore, it explores the broader implications of carbodiimide-mediated reactions on biological systems, including the potential to influence cellular signaling through protein cross-linking.

Chemical and Physical Properties

1,3-Di-p-tolylcarbodiimide is a symmetrical aromatic carbodiimide. Its structural and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 726-42-1[1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₄N₂[1][3] |

| Molecular Weight | 222.29 g/mol [1][3][4] |

| Appearance | White to off-white or light yellow powder[3] |

| Melting Point | 56-58 °C[3][4] |

| Boiling Point | 221-223 °C at 20 mmHg[3][4] |

| Synonyms | N,N′-Methanetetraylbis[4-methyl]benzenamine, Bis(4-methylphenyl)carbodiimide[1][2][3][4][5] |

| Storage Temperature | 2-8°C[3][4] |

Mechanism of Action in Amide Bond Formation

The primary utility of 1,3-Di-p-tolylcarbodiimide in organic synthesis is its function as a dehydrating agent, facilitating the formation of amide bonds between a carboxylic acid and an amine. The generally accepted mechanism proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carbodiimide reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: This intermediate is then susceptible to nucleophilic attack by an amine.

-

Amide Bond Formation and Byproduct Generation: The amine attacks the carbonyl carbon of the O-acylisourea intermediate, leading to the formation of the desired amide bond and the release of a urea byproduct, in this case, 1,3-di-p-tolylurea.

This process is highly efficient for peptide synthesis and other coupling reactions.

Mechanism of Carbodiimide-Mediated Amide Bond Formation.

Experimental Protocols

Synthesis of 1,3-Di-p-tolylcarbodiimide

Application in the Synthesis of Benzimidazoles

1,3-Di-p-tolylcarbodiimide is a reactant for the synthesis of benzimidazoles via nucleophilic addition and intramolecular C-C bond formation.[4] A general, high-throughput method for synthesizing benzimidazoles involves the condensation of 1,2-phenylenediamines with aldehydes under oxidative conditions.[7][8] While the provided search results do not offer a specific protocol using 1,3-di-p-tolylcarbodiimide for this purpose, its role as a dehydrating agent suggests its utility in the cyclization step.

Representative Protocol for Benzimidazole Synthesis (Oxidative Method):

-

Dissolve the 1,2-phenylenediamine (1 equivalent) in a suitable solvent such as DMF.[7]

-

Add the desired aldehyde (1.1 equivalents).[7]

-

Introduce an oxidizing agent (e.g., Oxone®) and stir the reaction at room temperature.[7]

-

Monitor the reaction for completion.

-

Isolate the benzimidazole product, often by precipitation upon addition of water.[7]

Applications in Drug Development and Bioconjugation

1,3-Di-p-tolylcarbodiimide plays a significant role in pharmaceutical development, primarily in creating stable intermediates for active pharmaceutical ingredients (APIs).[3] Its ability to facilitate amide bond formation is crucial in the synthesis of peptide-based drugs and in conjugating molecules to carrier proteins or other biomolecules.

Carbodiimides, in general, are essential tools in bioconjugation. They enable the covalent linking of biomolecules, which is fundamental for applications such as generating immunogens for antibody production, labeling proteins, and immobilizing biomolecules on surfaces for biosensors and affinity purification.[9]

References

- 1. Endocrine-disrupting chemicals rapidly affect intercellular signaling in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3-Di-p-tolylcarbodiimide 96 726-42-1 [sigmaaldrich.com]

- 5. Di-p-tolylcarbodiimide | C15H14N2 | CID 69763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. A Practical Oxone®-Mediated, High-Throughput, Solution-Phase Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes and its Application to Preparative Scale Synthesis [organic-chemistry.org]

- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide to 1,3-Di-p-tolylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Di-p-tolylcarbodiimide, a versatile reagent in organic synthesis. The document details its chemical and physical properties, outlines a general experimental protocol for its application in amide bond formation, and illustrates the underlying reaction mechanism.

Core Properties of 1,3-Di-p-tolylcarbodiimide

1,3-Di-p-tolylcarbodiimide is a member of the carbodiimide family, widely utilized as a coupling agent to facilitate the formation of amide and ester bonds. Its efficacy in promoting these condensation reactions makes it a valuable tool in peptide synthesis and the development of small molecule therapeutics.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 222.29 g/mol | [1][2][3] |

| Molecular Formula | C₁₅H₁₄N₂ | [1][2][4] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 221-223 °C at 20 mmHg | [1] |

| Appearance | White to off-white or light yellow powder | [1] |

| Solubility | Soluble in diethyl ether, benzene, pyridine, t-butanol | |

| Storage Temperature | 2-8 °C | [1] |

Mechanism of Amide Bond Formation

The primary function of 1,3-Di-p-tolylcarbodiimide in amide synthesis is the activation of a carboxylic acid. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the byproduct, 1,3-di-p-tolylurea.

The general workflow for this process is depicted in the following diagram:

Caption: General reaction pathway for amide bond formation mediated by 1,3-Di-p-tolylcarbodiimide.

Experimental Protocols

While specific reaction conditions can vary depending on the substrates, the following provides a general protocol for the coupling of a carboxylic acid and an amine using 1,3-Di-p-tolylcarbodiimide.

Objective: To synthesize an amide from a carboxylic acid and a primary or secondary amine.

Materials:

-

Carboxylic acid

-

Amine

-

1,3-Di-p-tolylcarbodiimide

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Stir plate and stir bar

-

Round-bottom flask

-

Apparatus for filtration

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary for purification)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

-

Addition of Amine: To the stirred solution, add the amine (1.0-1.2 equivalents).

-

Activation with Carbodiimide: Add 1,3-Di-p-tolylcarbodiimide (1.1-1.2 equivalents) portion-wise to the reaction mixture at room temperature. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. Reaction times can range from a few hours to overnight.

-

Workup:

-

Once the reaction is complete, the byproduct, 1,3-di-p-tolylurea, which is often insoluble in the reaction solvent, can be removed by filtration.

-

The filtrate is then typically washed successively with a dilute acid solution (e.g., 1N HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude amide product can be purified, if necessary, by recrystallization or silica gel column chromatography.

The logical flow of the experimental procedure is outlined below:

Caption: A typical experimental workflow for amide synthesis using 1,3-Di-p-tolylcarbodiimide.

References

An In-Depth Technical Guide to 1,3-Di-p-tolylcarbodiimide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Di-p-tolylcarbodiimide, a versatile carbodiimide reagent employed in a range of chemical transformations. The document details its chemical structure, physicochemical properties, and a step-by-step synthesis protocol. Furthermore, it explores its critical role as a coupling agent in organic synthesis, with a particular focus on peptide bond formation and esterification, supported by detailed experimental methodologies. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical application protocols.

Chemical Structure and Identification

1,3-Di-p-tolylcarbodiimide is a symmetrical carbodiimide characterized by the presence of two p-tolyl groups attached to the nitrogen atoms of the carbodiimide functional group (-N=C=N-).

Chemical Structure:

-

IUPAC Name: 1,3-bis(4-methylphenyl)carbodiimide[1]

-

Synonyms: N,N'-bis(4-methylphenyl)carbodiimide, Di-p-tolylcarbodiimide[1][2][3]

The presence of the tolyl groups influences the reactivity and solubility of the molecule compared to other carbodiimides.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Di-p-tolylcarbodiimide is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 222.29 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 56-58 °C | [5][7][8] |

| Boiling Point | 221-223 °C at 20 mmHg | [5][7][8] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide. | |

| Storage | Store in a cool, dry place, typically at 2-8 °C. | [5][7] |

Synthesis of 1,3-Di-p-tolylcarbodiimide

The synthesis of 1,3-Di-p-tolylcarbodiimide can be achieved through a two-step process starting from p-toluidine. The general workflow involves the formation of a thiourea intermediate, followed by desulfurization to yield the carbodiimide.

Experimental Protocol: Synthesis of N,N'-di-p-tolylthiourea

This protocol is adapted from a general procedure for the synthesis of thioureas.

Materials:

-

p-Toluidine

-

Carbon disulfide (CS₂)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve p-toluidine (2 equivalents) in ethanol.

-

To this solution, add carbon disulfide (1 equivalent) dropwise with stirring.

-

Reflux the reaction mixture for 3 hours.

-

After reflux, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid N,N'-di-p-tolylthiourea by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum.

Experimental Protocol: Synthesis of 1,3-Di-p-tolylcarbodiimide (Desulfurization)

This protocol is based on the general principle of desulfurization of thioureas using mercuric oxide.

Materials:

-

N,N'-di-p-tolylthiourea

-

Yellow mercuric oxide (HgO)

-

Anhydrous acetone

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend N,N'-di-p-tolylthiourea (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To the stirred suspension, add yellow mercuric oxide (1.1 equivalents) in small portions.

-

After the addition is complete, reflux the mixture with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by the formation of black mercuric sulfide.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the mercuric sulfide and any unreacted mercuric oxide.

-

Wash the solid residue with anhydrous acetone.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield crude 1,3-Di-p-tolylcarbodiimide.

-

The crude product can be purified by distillation under reduced pressure or recrystallization from a suitable solvent like hexane.

Applications in Organic Synthesis

1,3-Di-p-tolylcarbodiimide is a valuable reagent in organic synthesis, primarily utilized as a dehydrating agent to facilitate the formation of amide (peptide) bonds and ester linkages.[5][6]

Peptide Synthesis

Carbodiimides are widely used as coupling reagents in peptide synthesis. They activate the carboxyl group of an N-protected amino acid, which then reacts with the amino group of another amino acid to form a peptide bond.

Experimental Protocol: Dipeptide Synthesis

This is a general protocol for solution-phase dipeptide synthesis that can be adapted for use with 1,3-Di-p-tolylcarbodiimide.

Materials:

-

N-protected amino acid (e.g., Boc-Alanine)

-

Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

1,3-Di-p-tolylcarbodiimide

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) in DCM or DMF.

-

Add the amino acid ester hydrochloride (1 equivalent) and TEA or DIPEA (1 equivalent) to the solution and stir until the free amine is formed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 1,3-Di-p-tolylcarbodiimide (1.1 equivalents) in DCM or DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated N,N'-di-p-tolylurea.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography on silica gel.

Esterification

1,3-Di-p-tolylcarbodiimide can also be used to facilitate the formation of esters from carboxylic acids and alcohols, a reaction that is particularly useful for sterically hindered substrates.

Experimental Protocol: Ester Synthesis

This protocol is a general procedure for esterification.

Materials:

-

Carboxylic acid

-

Alcohol

-

1,3-Di-p-tolylcarbodiimide

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 1,3-Di-p-tolylcarbodiimide (1.1 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the N,N'-di-p-tolylurea byproduct.

-

Wash the filtrate with 1 M HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude ester.

-

Purify the product by column chromatography or distillation.

Other Applications

Beyond peptide synthesis and esterification, 1,3-Di-p-tolylcarbodiimide finds utility in:

-

Polymer Chemistry: As a stabilizer and cross-linking agent in the production of certain polymers.[6]

-

Bioconjugation: For the covalent linkage of biomolecules, such as attaching haptens to carrier proteins.[5]

-

Heterocyclic Synthesis: As a reactant in the formation of various heterocyclic compounds.

Safety Information

1,3-Di-p-tolylcarbodiimide is a chemical reagent and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Di-p-tolylcarbodiimide is a highly effective and versatile coupling agent with significant applications in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its ability to facilitate amide and ester bond formation under mild conditions makes it an invaluable tool for chemists. This guide has provided a detailed overview of its structure, properties, synthesis, and key applications, complete with experimental protocols, to aid researchers in its effective utilization.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. omicsonline.org [omicsonline.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Solubility of 1,3-Di-p-tolylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Di-p-tolylcarbodiimide, a crucial reagent in organic synthesis, particularly in peptide coupling and the formation of various heterocyclic compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established qualitative information and provides detailed experimental protocols for researchers to determine precise solubility values in their solvents of interest.

Qualitative Solubility Profile

1,3-Di-p-tolylcarbodiimide is a solid at room temperature and is known to be soluble in several common organic solvents. Qualitative assessments have indicated its solubility in:

-

Diethyl ether

-

Benzene

-

Pyridine

-

tert-Butanol

While this provides a general guideline for solvent selection, quantitative data is essential for precise experimental design, particularly in applications such as reaction stoichiometry, crystallization, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for 1,3-Di-p-tolylcarbodiimide in a range of organic solvents is not extensively documented. To address this, the following section provides a detailed experimental protocol for the determination of its solubility. Researchers can utilize this methodology to generate their own in-house data.

The following table is provided as a template for researchers to record their experimentally determined solubility data for 1,3-Di-p-tolylcarbodiimide.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Diethyl Ether | Gravimetric | |||

| Benzene | Gravimetric | |||

| Pyridine | Gravimetric | |||

| tert-Butanol | Gravimetric | |||

| [Other Solvent] |

Experimental Protocol: Determination of Solubility via the Gravimetric Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

3.1. Materials and Equipment

-

1,3-Di-p-tolylcarbodiimide (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of 1,3-Di-p-tolylcarbodiimide to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Periodically, cease agitation and allow the solid to settle to visually confirm that excess solid remains.

-

Sample Withdrawal and Filtration: Once equilibrium is established, stop the agitation and allow the undissolved solid to sediment. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Determine the mass of the collected filtrate. Place the flask in a fume hood and remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator at a suitable temperature and reduced pressure. Ensure complete removal of the solvent.

-

Mass Determination of Solute: Once the solvent is completely evaporated, place the flask in a drying oven at a temperature below the melting point of 1,3-Di-p-tolylcarbodiimide until a constant weight is achieved. The final weight of the flask minus its initial tare weight will give the mass of the dissolved 1,3-Di-p-tolylcarbodiimide.

3.3. Calculation of Solubility

The solubility can be expressed in various units:

-

Grams per 100 mL ( g/100 mL): Solubility = (Mass of dissolved solid (g) / Volume of solvent used (mL)) * 100

-

Moles per Liter (mol/L): First, calculate the moles of the dissolved solid: Moles = Mass of dissolved solid (g) / Molar mass of 1,3-Di-p-tolylcarbodiimide (222.29 g/mol ) Then, calculate the molarity: Solubility (mol/L) = Moles of dissolved solid / Volume of solvent used (L)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 1,3-Di-p-tolylcarbodiimide.

Technical Guide: Physicochemical Properties and Analysis of 1,3-Di-p-tolylcarbodiimide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Di-p-tolylcarbodiimide is a vital coupling agent in organic synthesis, prized for its role in facilitating amide and peptide bond formation. Its efficacy is crucial in pharmaceutical development for the synthesis of active pharmaceutical ingredients (APIs) and in bioconjugation for creating targeted therapies.[1] A thorough understanding of its physical properties, particularly its melting point, is fundamental for its application, as this parameter serves as a critical indicator of purity and stability. This document provides a comprehensive overview of the melting point of 1,3-Di-p-tolylcarbodiimide, detailed experimental protocols for its determination, and its functional role in chemical synthesis.

Physicochemical Data

The quantitative properties of 1,3-Di-p-tolylcarbodiimide are summarized below. The melting point is a key specification for quality control, with a narrow range indicating high purity.

| Property | Value | References |

| Melting Point | 56 - 58 °C | [1][2] |

| IUPAC Name | N,N'-methanetetraylbis(4-methylaniline) | [3] |

| Synonyms | Bis(4-methylphenyl)carbodiimide, Di-p-tolylcarbodiimide | [1][2][4] |

| CAS Number | 726-42-1 | [1][3][5] |

| Molecular Formula | C₁₅H₁₄N₂ | [1][3][6] |

| Molecular Weight | 222.29 g/mol | [1][3][6] |

| Appearance | White to off-white or light yellow powder | [1] |

| Boiling Point | 221 - 223 °C / 20 mmHg | [1][2][7] |

| Storage Temperature | 2 - 8 °C | [1][7] |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a sensitive measure of its purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range. Two standard methods for determining the melting point of 1,3-Di-p-tolylcarbodiimide are detailed below.

Method 1: Capillary Melting Point Apparatus

This is a common, accessible method for determining the melting range of a solid.

3.1.1 Materials and Equipment

-

1,3-Di-p-tolylcarbodiimide sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

-

Spatula

-

Mortar and pestle (optional, for grinding)

3.1.2 Procedure

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder.

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a tightly packed column of 2-4 mm height is achieved.[8][9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute) to estimate the range.[8]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the estimated melting point. Insert a new capillary with the sample. Set the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.[8][9]

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely. The melting range is reported as T₁ - T₂.[11]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides a detailed thermodynamic profile of the melting process. It measures the heat flow difference between a sample and a reference as a function of temperature.[12][13]

3.2.1 Materials and Equipment

-

1,3-Di-p-tolylcarbodiimide sample

-

Differential Scanning Calorimeter

-

Sample pans and lids (typically aluminum)

-

Crimper for sealing pans

-

High-purity purge gas (e.g., nitrogen)

3.2.2 Procedure

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into a DSC sample pan.

-

Pan Sealing: Place a lid on the pan and seal it using a crimper. This encapsulates the sample and ensures good thermal contact.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC sample and reference cells, respectively.

-

Experimental Parameters: Program the instrument. A typical method would be:

-

Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C per minute) to a temperature well above the melting point (e.g., 80°C).

-

Use an inert purge gas to maintain a stable thermal environment.

-

-

Data Acquisition: Initiate the run. The instrument will record the differential heat flow as a function of temperature, generating a thermogram.

-

Data Analysis: The melting of the sample will appear as an endothermic peak on the thermogram.[13] Analyze the peak to determine:

-

Onset Temperature: The temperature at which melting begins.

-

Peak Temperature (Tₘ): The temperature at the peak's maximum, often reported as the melting point.

-

Enthalpy of Fusion (ΔH): The area under the peak, representing the energy required to melt the sample.

-

Visualized Workflows and Chemical Pathways

Logical Workflow for Capillary Melting Point Determination

Caption: Workflow for Melting Point Determination by Capillary Method.

Simplified Workflow for DSC Analysis

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Di-p-tolylcarbodiimide | C15H14N2 | CID 69763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1,3-DI-P-TOLYLCARBODIIMIDE CAS#: 726-42-1 [m.chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. thinksrs.com [thinksrs.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1,3-Di-p-tolylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,3-di-p-tolylcarbodiimide, a crucial reagent in organic synthesis, particularly in peptide coupling and the formation of various heterocyclic compounds. This document details the synthesis of the key intermediate, 1,3-di-p-tolylthiourea, and explores multiple desulfurization methods to yield the target carbodiimide. The experimental protocols provided are based on established literature, and all quantitative data is summarized for comparative analysis.

Overview of the Synthetic Strategy

The most common and efficient synthesis of 1,3-di-p-tolylcarbodiimide involves a two-step process. The first step is the formation of the symmetric thiourea, 1,3-di-p-tolylthiourea, from p-toluidine. The subsequent step involves the desulfurization of this thiourea intermediate to afford the desired carbodiimide. This guide will detail the following key transformations:

-

Step 1: Synthesis of 1,3-Di-p-tolylthiourea from p-toluidine and carbon disulfide.

-

Step 2: Desulfurization of 1,3-Di-p-tolylthiourea to 1,3-di-p-tolylcarbodiimide via three distinct methods:

-

Classical Method using Mercuric Oxide (HgO).

-

A "greener" approach utilizing Iodine (I₂).

-

A mild and efficient method employing o-Iodoxybenzoic Acid (IBX).

-

The overall synthetic pathway is illustrated below:

Spectroscopic Analysis of 1,3-Di-p-tolylcarbodiimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1,3-Di-p-tolylcarbodiimide. The information presented herein is intended to support research and development activities where this compound is utilized. All data is presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for obtaining the presented spectral data are also included, alongside visualizations of the experimental workflow and key spectral correlations.

Quantitative Spectral Data

The following tables summarize the key spectral data for 1,3-Di-p-tolylcarbodiimide.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for 1,3-Di-p-tolylcarbodiimide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.12 | d | 4H | Ar-H |

| 7.02 | d | 4H | Ar-H |

| 2.32 | s | 6H | Ar-CH ₃ |

d = doublet, s = singlet

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for 1,3-Di-p-tolylcarbodiimide

| Chemical Shift (ppm) | Assignment |

| 138.4 | C =N |

| 134.5 | Ar-C |

| 133.8 | Ar-C |

| 129.5 | Ar-C H |

| 124.6 | Ar-C H |

| 21.0 | Ar-C H₃ |

IR Spectral Data

Table 3: Infrared Absorption Bands for 1,3-Di-p-tolylcarbodiimide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2128 | Strong | N=C=N asymmetric stretch |

| 1600, 1500 | Medium | Aromatic C=C stretch |

| 3030 | Medium | Aromatic C-H stretch |

| 2920 | Medium | Aliphatic C-H stretch |

| 815 | Strong | p-substituted benzene C-H bend |

Experimental Protocols

The following protocols describe the methodologies for acquiring the NMR and IR spectral data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,3-Di-p-tolylcarbodiimide.

Materials:

-

1,3-Di-p-tolylcarbodiimide (solid)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Small vial

-

Cotton wool or filter plug

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 1,3-Di-p-tolylcarbodiimide for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to dissolve the solid completely.

-

-

Sample Filtration:

-

Place a small plug of cotton wool into a Pasteur pipette.

-

Filter the prepared solution through the plugged pipette directly into a clean, dry NMR tube. This removes any particulate matter that could affect spectral quality.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of 1,3-Di-p-tolylcarbodiimide to identify its functional groups.

Method: Thin Solid Film

Materials:

-

1,3-Di-p-tolylcarbodiimide (solid)

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Potassium bromide (KBr) or sodium chloride (NaCl) salt plate

-

Dropper or pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of 1,3-Di-p-tolylcarbodiimide in a minimal amount of a volatile solvent in a small vial.

-

Using a dropper or pipette, apply a few drops of the solution onto the surface of a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its spectral signals.

Caption: Experimental workflow for NMR and IR spectral acquisition.

Caption: Correlation of molecular structure with key spectral signals.

An In-depth Technical Guide to the Safe Handling of 1,3-Di-p-tolylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-Di-p-tolylcarbodiimide (CAS No. 726-42-1), a versatile coupling agent widely used in organic synthesis, particularly in peptide chemistry and pharmaceutical development.[1][2] Adherence to strict safety protocols is crucial when working with this compound to mitigate potential health risks.

Chemical and Physical Properties

1,3-Di-p-tolylcarbodiimide is a white to off-white or light yellow powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1,3-Di-p-tolylcarbodiimide

| Property | Value | Reference |

| CAS Number | 726-42-1 | [1][3] |

| Molecular Formula | C₁₅H₁₄N₂ | [1][3] |

| Molecular Weight | 222.29 g/mol | [1][3] |

| Appearance | White to off-white or light yellow powder | [1] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 221-223 °C at 20 mmHg | [1] |

| Purity | ≥ 96% | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

1,3-Di-p-tolylcarbodiimide is classified as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

Table 2: GHS Hazard Classification for 1,3-Di-p-tolylcarbodiimide

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet.

The signal word for this chemical is "Warning".

Experimental Protocols: Standard Safety Assessments

The hazard classifications presented in this guide are derived from standardized toxicological studies. While specific experimental data for 1,3-Di-p-tolylcarbodiimide is not publicly available, the methodologies for determining these classifications are well-established.

Acute Toxicity Studies (Oral, Dermal, Inhalation): These studies are typically conducted following OECD (Organisation for Economic Co-operation and Development) test guidelines (e.g., OECD 420, 402, 403). The protocols involve administering the substance to laboratory animals (e.g., rats, rabbits) at various dose levels to determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values.

Skin and Eye Irritation Studies: These assessments are generally performed according to OECD guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion). A small amount of the substance is applied to the skin or instilled into the eye of a test animal, and the resulting irritation is scored over a period of time.

Specific Target Organ Toxicity: This is evaluated based on evidence from animal studies (e.g., OECD 407, 408) that show non-lethal, but significant, toxic effects on specific organs after single or repeated exposure. For 1,3-Di-p-tolylcarbodiimide, the respiratory system is a target organ.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of 1,3-Di-p-tolylcarbodiimide.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[5][6]

-

Avoid breathing dust.[4] A dust mask (type N95 or equivalent) is recommended.

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

The recommended storage temperature is 2-8°C.[1]

-

Store locked up.[8]

-

Keep away from incompatible materials.

Diagram 1: Standard Handling Workflow for 1,3-Di-p-tolylcarbodiimide

Caption: A flowchart outlining the standard operating procedure for handling 1,3-Di-p-tolylcarbodiimide.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The level of protection should be based on a thorough risk assessment of the specific laboratory procedures being performed.

-

Eye Protection: Chemical safety goggles are recommended, especially when there is a risk of splashing.[5][6] In situations with a higher splash potential, a face shield should be worn in addition to goggles.[5][6]

-

Hand Protection: Chemical-resistant gloves are mandatory. The choice of glove material should be based on its resistance to the chemical and any solvents being used.[5][6]

-

Skin and Body Protection: A laboratory coat should be worn to protect against skin contact. For larger-scale operations or where there is a significant risk of splashing, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a supplied-air respirator, should be used.[5]

Diagram 2: PPE Selection Logic for 1,3-Di-p-tolylcarbodiimide

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. americanchemistry.com [americanchemistry.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation using 1,3-Di-p-tolylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and peptide science. Carbodiimides are a widely utilized class of reagents that facilitate the coupling of carboxylic acids and amines to form amides under mild conditions. 1,3-Di-p-tolylcarbodiimide, a member of the diarylcarbodiimide family, serves as an effective coupling reagent for this critical transformation. These application notes provide detailed protocols and technical information to guide researchers in the successful use of 1,3-Di-p-tolylcarbodiimide for the synthesis of amides and peptides.

Mechanism of Action

The primary role of 1,3-Di-p-tolylcarbodiimide in amide bond formation is to activate the carboxylic acid component, rendering it susceptible to nucleophilic attack by the amine. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with the amine to yield the desired amide and the corresponding di-p-tolylurea byproduct.

To enhance reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or its analogues are often employed.[1] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and subsequently reacts with the amine to provide the amide product.

Caption: Mechanism of amide bond formation using 1,3-Di-p-tolylcarbodiimide.

Data Presentation

While specific quantitative data for 1,3-Di-p-tolylcarbodiimide is not extensively available in the cited literature, the following table summarizes typical reaction conditions for amide bond formation using carbodiimides, which can be adapted and optimized for 1,3-Di-p-tolylcarbodiimide.

| Parameter | Typical Range/Value | Notes |

| Carbodiimide Stoichiometry | 1.0 - 1.5 equivalents | An excess may be used to drive the reaction to completion. |

| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine can be beneficial. |

| Additive (e.g., HOBt) | 1.0 - 1.2 equivalents | Recommended to improve yield and reduce racemization. |

| Base (e.g., DIPEA, NMM) | 1.0 - 3.0 equivalents | Used to neutralize any acid salts and facilitate the reaction. |

| Solvent | DMF, DCM, THF, CH3CN | Aprotic solvents are generally preferred. |

| Temperature | 0 °C to room temperature | Initial activation is often performed at 0 °C. |

| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |

Experimental Protocols

The following are generalized protocols for amide bond formation that can be adapted for use with 1,3-Di-p-tolylcarbodiimide.

Protocol 1: Solution-Phase Amide Synthesis

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid

-

Amine

-

1,3-Di-p-tolylcarbodiimide

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1,3-Di-p-tolylcarbodiimide (1.1 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C.

-

Add the amine (1.0 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines a typical coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Resin-bound amine

-

Fmoc-protected amino acid

-

1,3-Di-p-tolylcarbodiimide

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF and DCM.

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq.), HOBt (3.0 eq.), and 1,3-Di-p-tolylcarbodiimide (3.0 eq.) in anhydrous DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and the di-p-tolylurea byproduct.

-

The resin is now ready for the next deprotection and coupling cycle.

Caption: A typical workflow for solution-phase amide synthesis.

Conclusion

1,3-Di-p-tolylcarbodiimide is a valuable reagent for the formation of amide bonds. While specific literature detailing its application is not as prevalent as for other carbodiimides, the general principles of carbodiimide-mediated coupling are directly applicable. By following the provided protocols and optimizing reaction conditions, researchers can effectively utilize 1,3-Di-p-tolylcarbodiimide for the synthesis of a wide range of amides and peptides. As with all chemical reactions, careful monitoring and purification are essential to obtain the desired products in high yield and purity.

References

Application Notes and Protocols for 1,3-Di-p-tolylcarbodiimide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 1,3-Di-p-tolylcarbodiimide as a coupling reagent in peptide synthesis. It covers its mechanism of action, advantages, limitations, and provides a comparative overview with other common carbodiimides. While a promising reagent, quantitative performance data in direct comparison to DCC and DIC is not extensively available in peer-reviewed literature. The protocols provided are based on established principles of carbodiimide chemistry and serve as a starting point for optimization in specific synthetic applications.

Introduction

1,3-Di-p-tolylcarbodiimide is a versatile reagent utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[1] It functions as a carboxylic acid activator, facilitating the coupling of amino acids and other nucleophiles.[1] Its structure, featuring two p-tolyl groups, contributes to its stability and reactivity, allowing for efficient reactions under mild conditions.[1] This reagent is a solid with a melting point of 56-58 °C, which can offer handling advantages over liquid carbodiimides.[2]

Mechanism of Action

Like other carbodiimides, 1,3-Di-p-tolylcarbodiimide activates a carboxylic acid (the C-terminus of an N-protected amino acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group (the N-terminus of a C-protected amino acid or a resin-bound peptide) to form the desired peptide bond. The reaction releases 1,3-di-p-tolylurea as a byproduct.

To enhance coupling efficiency and suppress side reactions, particularly racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often employed.[3] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and still sufficiently reactive for aminolysis.

Comparative Analysis of Carbodiimide Reagents

The choice of carbodiimide can significantly impact the success of a peptide synthesis, particularly concerning byproduct removal and potential side reactions.

| Coupling Reagent | Physical Form | Byproduct | Byproduct Solubility | Key Advantages | Key Disadvantages |

| 1,3-Di-p-tolylcarbodiimide | Solid | 1,3-Di-p-tolylurea | Solid, sparingly soluble in common organic solvents | Solid, potentially easier to handle than liquids. | Limited quantitative performance data available. Byproduct is a solid. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Waxy Solid | 1,3-Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Low cost, effective for many standard couplings. | Insoluble DCU complicates purification, especially in SPPS. Known allergen. |

| DIC (N,N'-Diisopropylcarbodiimide) | Liquid | 1,3-Diisopropylurea (DIU) | Soluble in many organic solvents (e.g., DMF, DCM)[4] | DIU is more soluble than DCU, simplifying work-up. Liquid, easy to handle. | Can still be challenging to remove DIU completely without chromatography. |

Potential Side Reactions

Several side reactions can occur during carbodiimide-mediated peptide synthesis, impacting the yield and purity of the final product.

-

Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon of the amino acid.[5] The use of additives like HOBt is crucial to minimize this side reaction.[3]

-

N-Acylurea Formation: The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the peptide chain.[6] This can be minimized by the addition of HOBt.[6]

-

Dehydration of Asparagine and Glutamine: The side-chain amide groups of asparagine and glutamine can be dehydrated to the corresponding nitriles.

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and truncation of the peptide chain. This is particularly prevalent with proline in the first or second position.

Experimental Protocols

The following are generalized protocols for the use of 1,3-Di-p-tolylcarbodiimide in peptide synthesis. Optimization of reaction times, temperatures, and equivalents of reagents may be necessary for specific peptide sequences.

Solution-Phase Peptide Synthesis

This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid ester in solution.

Materials:

-

N-protected amino acid (1.0 eq)

-

Amino acid ester hydrochloride (1.0 eq)

-

1,3-Di-p-tolylcarbodiimide (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 eq for the hydrochloride salt, and an additional 1.0 eq for the coupling)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Add the amino acid ester hydrochloride (1.0 eq) and DIPEA or NMM (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1,3-Di-p-tolylcarbodiimide (1.1 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture to remove the precipitated 1,3-di-p-tolylurea.

-

Wash the filtrate with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a manual procedure for a single coupling cycle on a resin support using Fmoc-chemistry.

Materials:

-

Fmoc-protected amino acid (3-5 eq)

-

1,3-Di-p-tolylcarbodiimide (3-5 eq)

-

1-Hydroxybenzotriazole (HOBt) (3-5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (3-5 times).

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and HOBt (3-5 eq) in DMF. Add 1,3-Di-p-tolylcarbodiimide (3-5 eq) and DIPEA (6-10 eq). Allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the soluble portion of the 1,3-di-p-tolylurea byproduct.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Proceed to the next deprotection and coupling cycle.

Conclusion

1,3-Di-p-tolylcarbodiimide is a viable coupling reagent for peptide synthesis, offering the advantage of being a solid for ease of handling. Its application follows the general principles of carbodiimide chemistry, and its effectiveness is likely enhanced by the use of additives such as HOBt to improve reaction rates and minimize side reactions. The solid nature of its urea byproduct may be advantageous in solution-phase synthesis for removal by filtration. However, in solid-phase synthesis, its solubility in common solvents will be a critical factor for efficient removal. Further research is needed to provide a comprehensive quantitative comparison of its performance against established reagents like DCC and DIC. The provided protocols serve as a foundation for researchers to explore the utility of 1,3-Di-p-tolylcarbodiimide in their specific peptide synthesis endeavors.

References

Application Notes: 1,3-Di-p-tolylcarbodiimide Esterification Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of ester bonds is a fundamental transformation in organic synthesis, crucial for the creation of pharmaceuticals, natural products, and materials. The 1,3-Di-p-tolylcarbodiimide esterification, a variant of the Steglich esterification, is an efficient method for synthesizing esters from carboxylic acids and alcohols under mild, neutral conditions.[1] This protocol utilizes a carbodiimide coupling agent, 1,3-Di-p-tolylcarbodiimide, often in conjunction with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction.[2][3] The method is prized for its broad substrate scope, including sterically hindered compounds, and its ability to proceed at room temperature, which helps preserve sensitive functional groups.[3][4][5] The primary byproduct, 1,3-di-p-tolylurea, is typically insoluble in common organic solvents, simplifying its removal by filtration.

Mechanism of Action

The reaction proceeds through the activation of the carboxylic acid by 1,3-Di-p-tolylcarbodiimide. The key steps are outlined below:

-

Activation of Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is analogous in reactivity to a carboxylic acid anhydride.[2]

-

Catalysis by DMAP: In the presence of a catalyst like DMAP, the acyl group is transferred from the O-acylisourea to the DMAP, forming an even more reactive N-acylpyridinium intermediate.[1][5] This step is crucial for high efficiency and prevents a common side reaction.[5]

-

Nucleophilic Attack: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

-

Byproduct Formation: The protonated carbodiimide moiety becomes the insoluble 1,3-di-p-tolylurea byproduct.

-

Side Reaction: In the absence of an effective nucleophilic catalyst, the O-acylisourea intermediate can slowly undergo an intramolecular acyl migration to form a stable N-acylurea, a byproduct that is unreactive towards the alcohol and can complicate purification.[2][5] The addition of DMAP significantly accelerates the main reaction pathway, suppressing the formation of this side product.[2][3][5]

Caption: Mechanism of 1,3-Di-p-tolylcarbodiimide/DMAP esterification.

Experimental Protocols

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol. Reagent quantities may need to be optimized for specific substrates.

Materials:

-

Carboxylic Acid

-

Alcohol

-

1,3-Di-p-tolylcarbodiimide

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in anhydrous dichloromethane.[3][6]

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.

-

Carbodiimide Addition: Add 1,3-Di-p-tolylcarbodiimide (1.1 eq) to the cooled solution in one portion.[6]

-

Reaction: Stir the mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Byproduct Removal: Upon completion, the 1,3-di-p-tolylurea byproduct will have precipitated as a white solid. Filter the reaction mixture through a fritted funnel or Celite pad to remove the solid urea.[7][8] Rinse the solid with a small amount of cold dichloromethane.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude ester can be purified further by flash column chromatography or distillation if necessary.[3][9]

Safety Note: Carbodiimides like 1,3-Di-p-tolylcarbodiimide are potent allergens and should be handled with appropriate personal protective equipment, including gloves, in a well-ventilated fume hood.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for carbodiimide-mediated esterifications, which are analogous to the 1,3-Di-p-tolylcarbodiimide protocol. Yields are generally high, even for sterically hindered substrates.[3]

| Carboxylic Acid | Alcohol | Carbodiimide eq. | DMAP eq. | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Monoethyl fumarate | tert-Butyl alcohol | 1.1 | 0.08 | DCM | 3 | 0 → RT | 76–81 | [6] |

| (E)-Cinnamic acid | 3-Methoxybenzyl alcohol | 1.5 (EDC) | 3.0 | MeCN | 0.75 | RT | 90 | [10] |

| General Procedure | General Procedure | 1.1 | 0.05-0.1 | DCM | 3-12 | 0 → RT | 70-90+ | [3][11] |

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another common water-soluble carbodiimide used in Steglich esterifications.[10]

Experimental Workflow and Purification

The overall workflow is designed to facilitate the reaction and systematically remove reagents and byproducts, leading to a pure ester product.

Caption: General workflow for 1,3-Di-p-tolylcarbodiimide esterification.

The workup procedure is critical for obtaining a high-purity product. Filtration is the primary method for removing the bulk of the urea byproduct.[8] Subsequent acidic and basic washes are effective for removing the catalyst (DMAP) and any unreacted starting materials.[6][10] For particularly stubborn cases where trace amounts of urea remain, recrystallization of the final product or trituration with a solvent in which the urea is poorly soluble (e.g., diethyl ether) can be effective.[7][9]

References

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Workup [chem.rochester.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for 1,3-Di-p-tolylcarbodiimide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for amide bond formation using 1,3-Di-p-tolylcarbodiimide as a coupling agent. This reagent is a valuable tool in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, due to its ability to facilitate efficient coupling under mild conditions.[1]

Core Principles

1,3-Di-p-tolylcarbodiimide functions as a dehydrating agent to facilitate the coupling of a carboxylic acid and an amine to form an amide bond. The reaction proceeds by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[2][3][4] This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and the urea byproduct, 1,3-di-p-tolylurea.

A significant challenge in carbodiimide-mediated couplings is the potential for side reactions, such as racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct.[4][5] The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (HOBt) or 4-(dimethylaminopyridine) (DMAP), can suppress these side reactions and improve reaction efficiency.[3][4][6]

Experimental Protocols

Protocol 1: General Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using 1,3-Di-p-tolylcarbodiimide.

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

1,3-Di-p-tolylcarbodiimide (1.1 eq)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., THF, ethyl acetate)[7]

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq).

-

Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.

-

Cool the stirred solution to 0 °C using an ice bath.

-

In a separate container, dissolve 1,3-Di-p-tolylcarbodiimide (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the 1,3-Di-p-tolylcarbodiimide solution dropwise to the stirred reaction mixture at 0 °C over 5–10 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated 1,3-di-p-tolylurea byproduct can be removed by filtration.[8][9]

-

The filtrate can then be subjected to an aqueous workup, followed by drying of the organic layer and concentration under reduced pressure.

-

The crude product is then purified, typically by column chromatography.

Protocol 2: Peptide Coupling with HOBt

This protocol is optimized for peptide synthesis and other applications where racemization is a concern, employing HOBt as an additive.

Materials:

-

N-protected amino acid (1.0 eq)

-

Amino acid ester hydrochloride (1.0 eq)

-

1,3-Di-p-tolylcarbodiimide (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

A tertiary base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

To this solution, add the amino acid ester hydrochloride (1.0 eq) followed by the tertiary base (NMM or DIEA) (1.0 eq) to neutralize the salt.

-

Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

-

In a separate flask, dissolve 1,3-Di-p-tolylcarbodiimide (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the 1,3-Di-p-tolylcarbodiimide solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of 1,3-di-p-tolylurea should begin to form.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the precipitated urea.

-

Wash the filtrate with an acidic solution (e.g., 1M HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude peptide by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for carbodiimide couplings, which are applicable to 1,3-Di-p-tolylcarbodiimide.

| Parameter | Condition | Notes |

| Solvent | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Solvents with low dielectric constants can decrease side reactions.[10] Acetonitrile can be advantageous as the urea byproduct is less soluble.[8] |